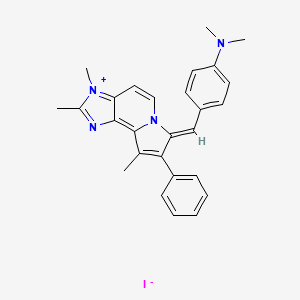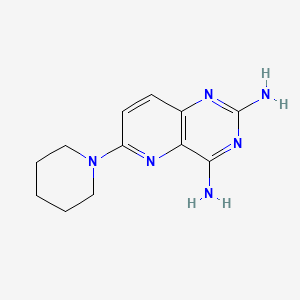
Spiro(piperidine-4,4'(1'H)-quinazolin)-2'(3'H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- is a complex organic compound that features a spiro linkage between a piperidine and a quinazolinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Quinazolinone Formation: The quinazolinone moiety can be synthesized through condensation reactions involving anthranilic acid derivatives.
Spiro Linkage Formation: The spiro linkage is formed by coupling the piperidine and quinazolinone intermediates under specific conditions.
Functional Group Modifications: Introduction of the 3,4-dimethoxyphenyl and hydroxyethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the quinazolinone moiety.
Substitution: Substitution reactions may occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: May act as inhibitors for specific enzymes.
Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- would depend on its specific interactions with molecular targets. This could involve:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate interaction.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Piperidines: Compounds with a spiro linkage involving a piperidine ring.
Uniqueness
Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- is unique due to its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
85732-33-8 |
|---|---|
Fórmula molecular |
C23H29N3O4 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-methylspiro[1H-quinazoline-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C23H29N3O4/c1-25-22(28)24-18-7-5-4-6-17(18)23(25)10-12-26(13-11-23)15-19(27)16-8-9-20(29-2)21(14-16)30-3/h4-9,14,19,27H,10-13,15H2,1-3H3,(H,24,28) |
Clave InChI |
GOEMANQIHBIFOC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)NC2=CC=CC=C2C13CCN(CC3)CC(C4=CC(=C(C=C4)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















